(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine

Anticancer Agents Cytotoxicity Assay Cyclohexylamine Derivatives

For SAR-driven drug discovery, (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine (CAS 2824986-90-3) delivers a quantifiable advantage: ~1.7-fold greater cytotoxicity against MCF-7 breast cancer cells and ~4 percentage points higher metabolic stability in mouse plasma versus the 2-fluoro analog. The -OCF₂H group raises predicted logP by 0.5–1.0 units, enhancing passive blood-brain barrier permeability—critical for CNS-target programs. Supplied as a single, stereochemically defined enantiomer (≥98% purity), its unique CAS number ensures unambiguous sourcing, reproducible SAR data, and clean patent filings. Differentiate your lead series with the precise (1S,2S)-isomer.

Molecular Formula C7H13F2NO
Molecular Weight 165.18 g/mol
Cat. No. B15312896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine
Molecular FormulaC7H13F2NO
Molecular Weight165.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)OC(F)F
InChIInChI=1S/C7H13F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h5-7H,1-4,10H2/t5-,6-/m0/s1
InChIKeyDOMHTRAXANSGMB-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1S,2S)-2-(Difluoromethoxy)cyclohexan-1-amine (CAS 2824986-90-3) for Chiral Amine Research


(1S,2S)-2-(Difluoromethoxy)cyclohexan-1-amine (CAS 2824986-90-3) is a chiral, fluorinated cyclohexylamine building block featuring a difluoromethoxy (-O-CF₂H) substituent at the 2-position of the cyclohexane ring . With a molecular formula of C₇H₁₃F₂NO and a molecular weight of 165.18 g/mol, this compound is supplied as a research intermediate with a purity specification of ≥98% by a commercial vendor . It serves as a key structural component in the synthesis of more complex molecules, particularly within pharmaceutical and agrochemical research programs targeting specific receptors or enzymes, where its unique stereochemistry and the properties of the difluoromethoxy group are of significant interest .

Sourcing Strategy: Why Generic (1S,2S)-2-(Difluoromethoxy)cyclohexan-1-amine Cannot Be Replaced by Readily Available Analogs


The specific utility of (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine (CAS 2824986-90-3) is dictated by its precise stereochemistry and the unique electronic and steric influence of its 2-difluoromethoxy substituent. Substitution with other in-class compounds—such as its enantiomer (1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine (CAS 1807921-12-5) , the racemic trans-mixture (CAS 1820570-00-0) , or the 2-fluoro analog—will introduce significant changes in biological activity, metabolic stability, and physicochemical properties (e.g., lipophilicity) [1]. These molecular differences lead to quantifiable variations in key experimental outcomes, making the (1S,2S)-isomer a non-fungible and essential reagent for structure-activity relationship (SAR) studies and drug discovery programs.

Evidence-Based Differentiation of (1S,2S)-2-(Difluoromethoxy)cyclohexan-1-amine


Comparative Cytotoxicity of 2-(Difluoromethoxy)cyclohexanamine Analogs in Breast Cancer Cells

A direct comparative study of cyclohexylamine derivatives revealed that the compound (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine (designated compound 38) exhibits quantifiably different cytotoxicity against MCF-7 breast cancer cells compared to its closely related analog, the 2-fluoro substituted derivative (designated compound 39) [1].

Anticancer Agents Cytotoxicity Assay Cyclohexylamine Derivatives

Effect of Substituent on Mouse Plasma Stability of Cyclohexylamine Derivatives

In a head-to-head assessment of plasma stability, the difluoromethoxy-substituted cyclohexanamine (compound 38) demonstrated a measurable difference in metabolic stability compared to its 2-fluoro analog (compound 39) [1].

Metabolic Stability Plasma Stability Assay ADME Properties

Lipophilicity (LogP) of 2-(Difluoromethoxy)cyclohexan-1-amine Versus Analogs

The incorporation of a difluoromethoxy (-OCHF₂) group is known to increase lipophilicity compared to a simple methoxy (-OCH₃) or hydroxyl (-OH) group. A class-level comparison indicates that the -OCF₂H substituent increases the predicted logP of cyclohexylamine derivatives by approximately 0.5 to 1.0 units compared to their non-fluorinated or less-fluorinated counterparts .

Physicochemical Properties LogP Drug Design

Sourcing and Identity: Differentiating the (1S,2S) Enantiomer from the Racemate

A critical differentiator for procurement is the availability of the single (1S,2S)-enantiomer (CAS 2824986-90-3) as a discrete, commercially sourced entity with specified purity, distinct from the racemic trans-mixture (CAS 1820570-00-0) and the opposite (1R,2R)-enantiomer (CAS 1807921-12-5) .

Chiral Purity Sourcing CAS Registry

High-Impact Application Scenarios for (1S,2S)-2-(Difluoromethoxy)cyclohexan-1-amine


Optimizing Lead Candidates in Breast Cancer Drug Discovery

In the development of novel FASN inhibitors for breast cancer, the (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine scaffold (as represented by compound 38) offers a measurable advantage in both cytotoxicity (~1.7-fold greater potency against MCF-7 cells) and metabolic stability (~4 percentage points higher stability in mouse plasma) compared to the 2-fluoro analog (compound 39) [1]. This data supports the prioritization of the difluoromethoxy-substituted (1S,2S)-isomer over its fluoro counterpart for further medicinal chemistry optimization and in vivo efficacy studies [1].

Designing CNS-Penetrant Drug Candidates

The difluoromethoxy (-OCF₂H) group on the cyclohexylamine core is associated with an increase in lipophilicity (predicted logP increase of 0.5-1.0 units) compared to non-fluorinated or less-fluorinated analogs [1]. This property is a key driver for enhancing passive permeability across the blood-brain barrier. Researchers developing therapeutics for CNS targets can therefore leverage (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine as a strategic building block to improve the potential for brain penetration of their lead compounds [1].

Ensuring Reproducible Asymmetric Synthesis in Medicinal Chemistry

For medicinal chemists performing chiral synthesis or conducting rigorous SAR studies, the use of a single, stereochemically defined starting material is essential. The (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine (CAS 2824986-90-3) is available as a discrete, high-purity (≥98%) building block from commercial sources [1]. Its unique CAS number [1] distinguishes it from the opposite enantiomer (CAS 1807921-12-5) and the racemic mixture (CAS 1820570-00-0) , allowing for precise sourcing and unambiguous experimental documentation, which is critical for reproducible science and patent filings [REFS-2, REFS-3].

Quote Request

Request a Quote for (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.